ETA Receptor Binding Affinity: Predicted Potency of the Pyridinyloxy Analog Relative to Atrasentan (ABT-627)
The 3-(pyridin-2-yloxy)pyrrolidine scaffold in this compound replaces the 2-(4-methoxyphenyl)-1-(dibutylcarbamoylmethyl)pyrrolidine-3-carboxylic acid core of atrasentan. The peer-reviewed benchmark atrasentan demonstrates an IC50 of 0.055 nM at the human ETA receptor, with approximately 3,500-fold selectivity over the ETB receptor (IC50 ≈ 190 nM) . In the broader pyrrolidine-3-carboxylic acid ETA antagonist series, small structural variations at the pyrrolidine N-substituent and C-2 aryl group modulate ETA IC50 values across a range of approximately 0.03–10 nM, with ETB/ETA selectivity ratios spanning ~100- to >10,000-fold [1]. The pyridinyloxy ether linkage in this compound introduces a hydrogen-bond acceptor positioned to interact with the ETA receptor's polar subpocket, which is predicted to maintain sub-nanomolar ETA affinity comparable to atrasentan while potentially altering ETB cross-reactivity and physicochemical properties (cLogP, tPSA) [2].
| Evidence Dimension | ETA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted sub-nanomolar ETA IC50 based on structural analogy to atrasentan (0.055 nM ETA IC50) and published SAR within the pyrrolidine-benzodioxole ETA antagonist series (ETA IC50 range: ~0.03–10 nM) [1]. |
| Comparator Or Baseline | Atrasentan (ABT-627): ETA IC50 = 0.055 nM; ETB IC50 ≈ 190 nM; ETA/ETB selectivity ≈ 3,500-fold . SB 209670 (indane-based mixed antagonist): ETA Ki = 0.2 nM, ETB Ki = 18 nM, selectivity ≈ 90-fold. |
| Quantified Difference | ETA IC50 predicted within the 0.03–10 nM range for the pyrrolidine series; ETA/ETB selectivity ratio predicted to differ from atrasentan's ~3,500-fold due to altered pyrrolidine substitution pattern [2]. |
| Conditions | Prediction based on published SAR for pyrrolidine-3-carboxylic acid ETA antagonists. Experimental validation via radioligand binding assay (recombinant human ETA/ETB receptors, [125I]-ET-1 displacement) is required. |
Why This Matters
Procurement decisions for ETA antagonists in renal or oncology research require subtype selectivity data: atrasentan's 3,500-fold ETA/ETB selectivity is a key differentiator, and any structural variant may exhibit altered selectivity that impacts experimental interpretation.
- [1] Winn M, von Geldern TW, Opgenorth TJ, et al. 2,4-Diarylpyrrolidine-3-carboxylic acids—potent ETA selective endothelin receptor antagonists. 1. Discovery of A-127722. J Med Chem. 1996;39(5):1039-1048. View Source
- [2] Tasker AS, Sorensen BK, Winn M, et al. Potent and selective non-benzodioxole-containing endothelin-A receptor antagonists. J Med Chem. 1997;40(3):322-330. View Source
